D-beta-Imidazolelactic Acid, Monohydrate

Description

Contextualization within the Imidazole (B134444) Carboxylic Acid Family

Imidazole carboxylic acids are a class of organic compounds characterized by the presence of both an imidazole ring and a carboxylic acid functional group. The imidazole ring is a common motif in many biologically important molecules, including the amino acid histidine. lookchem.com The amphoteric nature of the imidazole ring, allowing it to act as both an acid and a base, imparts unique properties to these molecules. lookchem.com

This family of compounds is diverse, with variations in the position of the carboxylic acid group relative to the imidazole ring and the presence of other substituents. These structural differences lead to a wide range of chemical properties and biological activities. Imidazole carboxylic acids and their derivatives are investigated for their roles in coordination chemistry, as intermediates in the synthesis of pharmaceuticals, and for their potential therapeutic properties. nih.govlongdom.org

Table 1: Physicochemical Properties of D-beta-Imidazolelactic Acid, Monohydrate

| Property | Value |

| CAS Number | 1246814-96-9 |

| Molecular Formula | C₆H₁₀N₂O₄ |

| Molecular Weight | 174.16 g/mol scbt.com |

| Melting Point | 195-198 °C echemi.com |

| Solubility | Soluble in warm water labsolu.ca |

| Appearance | Off-White to Pale Orange Solid echemi.com |

Stereoisomeric Forms and Their Distinct Academic Research Contexts

This compound is the D-enantiomer of beta-imidazolelactic acid. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the realm of biological systems and stereoselective synthesis, the specific spatial arrangement of atoms is crucial, leading to distinct roles for each enantiomer.

The D-form (D-beta-Imidazolelactic Acid) is primarily recognized in the field of synthetic organic chemistry. Its principal application is as a key chiral intermediate in the synthesis of certain imidazole alkaloids. scbt.comvulcanchem.com The precise stereochemistry of the D-form is essential for constructing the target alkaloid with the correct three-dimensional structure, which in turn is critical for its biological activity.

In contrast, the L-form (L-beta-Imidazolelactic Acid) is more relevant in the context of biochemistry and metabolic studies. It is associated with the metabolism of the essential amino acid L-histidine. scbt.com L-beta-Imidazolelactic acid is used in research to study and characterize histidine-related proteins and metabolic pathways. scbt.com While human metabolism primarily involves L-amino acids and their derivatives, the study of D-isomers can provide insights into microbial metabolism and potential xenobiotic pathways. mdpi.comnih.govresearchgate.netsemanticscholar.org

The distinct research applications of these stereoisomers highlight the principle of stereospecificity in biological and chemical systems.

Table 2: Comparative Research Contexts of D- and L-beta-Imidazolelactic Acid

| Stereoisomer | Primary Research Area | Key Applications |

| D-beta-Imidazolelactic Acid | Synthetic Organic Chemistry | Intermediate in the synthesis of imidazole alkaloids (e.g., (+)-pilocarpine). echemi.comvulcanchem.com |

| L-beta-Imidazolelactic Acid | Biochemistry, Metabolomics | Study and characterization of histidine proteins and metabolic pathways. scbt.com |

Fundamental Significance in Biochemical and Synthetic Investigations

The fundamental significance of this compound stems from its utility as a chiral building block. In synthetic chemistry, the development of efficient routes to enantiomerically pure compounds is a major goal, particularly in the pharmaceutical industry where the therapeutic effects of a drug are often linked to a single enantiomer. This compound serves as a valuable starting material or intermediate, providing a pre-defined stereocenter that can be incorporated into a larger, more complex molecule.

Its most notable application is in the synthesis of the imidazole alkaloid (+)-pilocarpine. echemi.com Pilocarpine (B147212) is a medication used to treat conditions such as glaucoma and dry mouth. The synthesis of (+)-pilocarpine requires a high degree of stereochemical control, and the use of D-beta-Imidazolelactic Acid as a precursor helps to achieve the desired enantiomeric purity of the final product.

From a biochemical perspective, while the L-isomer is the natural metabolite, the study of the D-isomer can be important for several reasons. It can be used as a tool to probe the active sites of enzymes involved in histidine metabolism, helping to understand their stereochemical preferences. Furthermore, the presence of D-amino acids and their metabolites in biological systems is an area of growing research, with implications for understanding microbial contributions to host metabolism and the potential for D-isomers to act as biomarkers for certain physiological or pathological states.

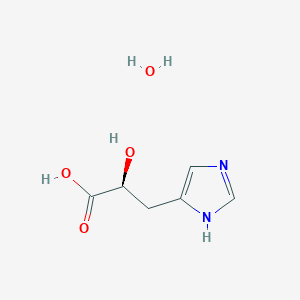

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUYTQBGWOQLKC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Genesis and Metabolic Interconversion of Imidazolelactic Acids

Precursor-Product Relationships with Histidine Metabolism

L-histidine, an amino acid with a distinctive imidazole (B134444) side chain, serves as the primary precursor for the synthesis of imidazolelactic acids. researchgate.netnih.gov The metabolic conversion of histidine to imidazolelactic acid is a multi-step process involving key enzymatic reactions. When plasma and tissue concentrations of histidine are elevated, the transamination pathway becomes more prominent. nih.gov

The principal pathway for the formation of imidazolelactic acid begins with the transamination of L-histidine. This reaction, catalyzed by a transaminase enzyme, converts L-histidine into imidazolepyruvic acid. nih.gov While a specific histidine transaminase has not been isolated, this enzymatic activity has been observed to be associated with glutamine transaminase in the kidney and serine transaminase in the liver. nih.gov

Following its formation, imidazolepyruvic acid is then reduced to imidazolelactic acid. This reduction is an NADH-assisted process. ecmdb.ca The stereochemistry of the resulting imidazolelactic acid, whether it is the D-beta or L-alpha isomer, is dependent on the stereospecificity of the reductase enzyme involved in this final step. While the existence of this pathway is established, the specific enzymes responsible for the stereoselective production of D-beta-imidazolelactic acid are not yet fully characterized.

In some microorganisms, such as Pseudomonas testosteroni, imidazolelactic acid can be oxidized back to imidazolepyruvic acid, which can then undergo transamination with L-glutamate to form histidine, demonstrating the reversibility of these metabolic steps in certain biological systems. nih.gov

The production of different stereoisomers of amino acids is often facilitated by racemase enzymes. In the context of histidine, a histidine-specific amino acid racemase has been identified and characterized in the lactic acid bacterium Leuconostoc mesenteroides. This enzyme specifically acts on histidine, catalyzing its interconversion between L- and D-forms.

While the direct involvement of histidine racemase in the production of D-beta-imidazolelactic acid has not been definitively established, the presence of such an enzyme suggests a potential mechanism for the formation of D-histidine. This D-histidine could then theoretically serve as a substrate for a D-amino acid transaminase, leading to the formation of imidazolepyruvic acid and subsequently, through stereospecific reduction, D-beta-imidazolelactic acid. nih.govwikipedia.orgmdpi.com D-amino acid transaminases are known to catalyze the stereoselective synthesis of D-amino acids. nih.govwikipedia.orgmdpi.com

Biosynthetic Routes to Imidazole Alkaloids Where D-beta-Imidazolelactic Acid Serves as an Intermediate

D-beta-Imidazolelactic acid, monohydrate is recognized as an intermediate in the synthesis of a class of natural products known as imidazole alkaloids. researchgate.netnih.govresearchgate.net The most prominent examples are the alkaloids found in the leaves of Pilocarpus species, commonly known as jaborandi. researchgate.netnih.gov

The biosynthesis of pilocarpine (B147212), a significant imidazole alkaloid used in medicine, is thought to originate from L-histidine. researchgate.netnih.goveuropa.eu Although the complete biosynthetic pathway of pilocarpine is not yet fully elucidated, proposed routes suggest that L-histidine is a foundational precursor. researchgate.netresearchgate.neteuropa.eu It is hypothesized that D-beta-imidazolelactic acid is a key intermediate in this pathway. researchgate.netresearchgate.net The formation of pilocarpine likely involves the condensation of this intermediate with another molecule, possibly derived from threonine or acetate. researchgate.net

Research on Pilocarpus microphyllus has led to the proposal of biosynthetic pathways for pilocarpine and other related imidazole alkaloids like pilosine, trachyllophiline, and anhydropilosine, further supporting the central role of histidine-derived intermediates. nih.govresearchgate.net The study of different developmental stages of Pilocarpus microphyllus has also provided insights into the metabolism of these alkaloids. researchgate.net

Microbial Biotransformations Involving Imidazolelactic Acid

Microorganisms play a significant role in the metabolism of histidine and its derivatives, including imidazolelactic acid. In ruminant animals, mixed populations of bacteria and protozoa in the rumen have been shown to metabolize imidazolepyruvic acid, a precursor to imidazolelactic acid. nih.gov These microbial communities can produce imidazolelactic acid, along with other metabolites such as histamine (B1213489) and urocanic acid, from imidazolepyruvic acid. nih.gov

Studies with Pseudomonas testosteroni have demonstrated that this bacterium can degrade imidazolyl-L-lactate. nih.gov The degradation pathway involves the oxidation of imidazolyl-L-lactate to imidazolylpyruvate, which is then transaminated to form L-histidine. nih.gov This indicates that in some bacteria, imidazolelactic acid metabolism is directly linked back to the histidine degradation pathway.

Lactic acid bacteria are well-known for their fermentation capabilities, producing lactic acid as a primary metabolic end product. nih.govfrontiersin.orgmdpi.com While the direct production of D-beta-imidazolelactic acid through fermentation by these bacteria is not extensively documented, the presence of histidine racemase in Leuconostoc mesenteroides suggests that the metabolic machinery for producing precursors to different stereoisomers of imidazolelactic acid exists within this group of microorganisms. Further research into the enzymatic capabilities of various microbial strains could reveal specific biotransformation routes for the synthesis of D-beta-imidazolelactic acid.

Metabolic Dynamics and Biological Roles of D Beta Imidazolelactic Acid

Presence and Homeostasis in Biological Systems as an Endogenous Metabolite

D-beta-Imidazolelactic acid is recognized as an endogenous metabolite, meaning it is naturally produced within biological systems. It is a derivative of the amino acid histidine and is found in various biological fluids. hmdb.canih.gov Research has identified imidazolelactic acid in normal human urine. hmdb.ca Its levels can fluctuate under different physiological conditions. For instance, an increased excretion of imidazolelactic acid can be induced by a high intake of histidine. hmdb.ca Furthermore, studies have reported a threefold increase in urinary imidazolelactic acid during pregnancy, suggesting a potential link to hormonal metabolism anomalies and allergic reactions specific to pregnancy. hmdb.ca The compound has also been detected in feces, blood, the placenta, and within the cytoplasm of cells. hmdb.ca

The homeostasis of D-beta-imidazolelactic acid is intricately linked to histidine metabolism. In the metabolic disorder histidinemia, which is caused by a deficiency of the enzyme histidase, there is an accumulation of histidine and its derivatives, including imidazolelactic acid, in tissues. nih.gov This accumulation highlights the body's efforts to manage excess histidine through alternative metabolic pathways.

Involvement in Amino Acid Catabolism and Anabolism Research

D-beta-Imidazolelactic acid is a product of amino acid catabolism, specifically of histidine. nih.gov The breakdown of most amino acids begins with the removal of the alpha-amino group, after which the remaining carbon skeletons can be used for energy production or as substrates for other metabolic pathways. nih.gov In the context of histidine metabolism, imidazolelactic acid is formed from imidazol-5-yl-pyruvate through a reduction reaction that involves NADH. ecmdb.ca

Research investigating the metabolism of various amino acids and their derivatives has provided insights into the broader context of D-beta-imidazolelactic acid's role. For example, studies on imidazole (B134444) dipeptides like carnosine and anserine, which are related to histidine, have shown their impact on growth and muscle metabolism in animal models. nih.govmdpi.com These studies often involve the quantification of related amino acids, including histidine, to understand the metabolic flux and the effects of dietary interventions. nih.gov While not directly focused on D-beta-imidazolelactic acid, this research underscores the interconnectedness of amino acid metabolic pathways and the potential for metabolites like imidazolelactic acid to serve as indicators of metabolic state.

Interplay with Cellular Redox Homeostasis and Antioxidant Systems (Mechanistic Studies)

The imidazole structure within D-beta-imidazolelactic acid suggests a potential role in cellular redox homeostasis and antioxidant processes. Research has shown that imidazole-containing compounds can exhibit antioxidant properties. nih.gov Mechanistic studies on L-beta-imidazolelactic acid, a stereoisomer of the D-form, have demonstrated both pro-oxidant and antioxidant effects depending on its concentration. nih.gov

In a study using rat cerebral cortex homogenates, L-beta-imidazolelactic acid showed antioxidant effects at high concentrations (5-10 mM) by reducing chemiluminescence, a marker of oxidative stress. nih.gov Conversely, at low concentrations (0.5-1 mM), it enhanced chemiluminescence, suggesting a pro-oxidant effect. nih.gov This dual role highlights the complexity of its interaction with cellular redox systems. The study measured several parameters of oxidative stress, including total radical-trapping antioxidant potential (TRAP), thiobarbituric acid reactive substances (TBA-RS), and the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov

The broader context of redox homeostasis is crucial for cellular function, particularly in metabolically active cells like pancreatic β-cells, where reactive oxygen species (ROS) are generated during normal metabolism. nih.govnih.gov The balance between ROS production and the antioxidant defense system, which includes enzymes and small molecules, is vital for preventing oxidative damage. nih.gov While direct mechanistic studies on D-beta-imidazolelactic acid are limited, the findings on its L-isomer and other imidazole derivatives provide a basis for further investigation into its specific contributions to cellular antioxidant defense. nih.govnih.govmedchemexpress.com

Table 1: Effects of L-beta-Imidazolelactic Acid on Oxidative Stress Parameters in Rat Cerebral Cortex

| Concentration | Effect on Chemiluminescence | Implication |

| 0.5-1 mM | Enhanced | Pro-oxidant |

| 5-10 mM | Reduced | Antioxidant |

Investigating Metabolic Signatures and Research-Based Biomarkers

Metabolomics studies have increasingly focused on identifying metabolic signatures that can serve as biomarkers for various diseases. nih.govnih.govmdpi.com D-beta-Imidazolelactic acid has been investigated in this context, with its urinary excretion being a potential indicator for deficiencies in folic acid and vitamin B12. hmdb.caecmdb.ca

In the field of inborn errors of metabolism, elevated levels of imidazolelactic acid are a hallmark of histidinemia. nih.gov This makes it a key diagnostic marker for this condition. Furthermore, research into other metabolic disorders has highlighted the potential of related compounds as biomarkers. For instance, in gout, a disease characterized by the deposition of monosodium urate crystals, metabolomics studies have identified numerous differentially expressed metabolites, including those from amino acid metabolism pathways. nih.gov While not directly implicating D-beta-imidazolelactic acid, these studies demonstrate the power of metabolomic profiling in discovering novel biomarkers. nih.gov

The development of biomarker panels, often combining multiple metabolites, has shown promise in improving diagnostic accuracy for complex diseases like pancreatic cancer. nih.gov These panels frequently include amino acids and their derivatives, underscoring the importance of this class of compounds in reflecting pathological states. nih.gov The consistent presence of D-beta-imidazolelactic acid in various biofluids and its association with specific metabolic conditions position it as a valuable component of metabolic signature research. hmdb.ca

Role in Host-Microbiome Metabolic Interactions (Research Context)

The gut microbiome plays a significant role in host metabolism by producing a vast array of metabolites that can influence host physiology and disease. escholarship.orgmdpi.com Fungal communities, or the mycobiome, are an integral part of this ecosystem and contribute to the metabolic interplay between the host and its resident microbes. nih.govnih.gov

Metabolites derived from the gut microbiota, including those from amino acid metabolism, can have profound effects on the host. nih.gov For example, gut bacteria metabolize tryptophan into various indole (B1671886) derivatives that can modulate host immune responses and barrier function. escholarship.org Similarly, the metabolism of histidine by the gut microbiota can lead to the production of compounds like imidazole propionate, which has been linked to impaired glucose metabolism. escholarship.org

Chemical Synthesis and Derivatization in Research

Laboratory Synthesis Methodologies for D-beta-Imidazolelactic Acid, Monohydrate

While D-beta-Imidazolelactic Acid is known as an intermediate in the synthesis of certain imidazole (B134444) alkaloids and is a naturally occurring metabolite of histidine, specific, detailed laboratory synthesis protocols for the monohydrate form are not extensively published in readily available literature. scbt.commedchemexpress.com However, its synthesis can be approached through established principles of organic and enzymatic chemistry, primarily focusing on controlling the stereochemistry at the alpha-carbon.

Enzymatic Synthesis: A highly plausible route for synthesizing the D-enantiomer is through enzymatic processes, mirroring its biological origin from D-histidine. This method offers high stereoselectivity. The process could involve the use of engineered enzymes like D-amino acid dehydrogenases or hydantoinases, which are utilized in the industrial production of other D-amino acids. mdpi.com For instance, a multi-enzymatic system could be designed to convert a suitable precursor into the desired D-beta-imidazolelactic acid. mdpi.com The enzymatic synthesis of related chiral molecules, such as D-lactic acid from prochiral precursors, demonstrates the feasibility and high enantioselectivity of such biocatalytic approaches. nih.gov

Asymmetric Chemical Synthesis: Achieving the D-configuration through chemical synthesis requires asymmetric methods to control the stereochemical outcome. youtube.com

Chiral Catalysts: One approach involves using a chiral catalyst, such as a chiral phosphoric acid, in a multicomponent reaction to guide the formation of the desired stereoisomer. nih.gov Asymmetric multicomponent reactions (AMCRs) are powerful tools for creating complex chiral molecules in a single step. nih.gov

Resolution of Racemates: A more traditional method involves synthesizing a racemic mixture of beta-imidazolelactic acid and then separating the enantiomers. This can be achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography. youtube.com

Chiral Pool Synthesis: Synthesis can also begin from a readily available chiral starting material (from the "chiral pool") that already contains the required stereocenter.

A general challenge in these syntheses is the presence of multiple reactive functional groups, which may require protection and deprotection steps to prevent unwanted side reactions. youtube.com

Creation of Chemically Modified Analogs and Derivatives for Research Probes

The modification of D-beta-Imidazolelactic Acid to create chemical analogs is a key strategy for developing research probes to investigate biological systems. mdpi.com By systematically altering the structure, researchers can fine-tune properties like binding affinity, selectivity, and metabolic stability to explore the function of specific biological targets such as enzymes and receptors. nih.gov Each functional group on the molecule—the carboxylic acid, the hydroxyl group, and the imidazole ring—serves as a handle for chemical modification.

Carboxylic Acid Modification: The carboxyl group can be converted into esters, amides, or other functionalities. For example, in research on DNA-binding molecules, imidazole-containing carboxylic acids are coupled with other amino acids to form polyamides. caltech.edunih.govnih.gov This modification is crucial for creating ligands that can recognize specific DNA sequences. caltech.edu

Hydroxyl Group Modification: The secondary alcohol can be oxidized to a ketone, converted to an ether, or esterified. These changes can significantly impact the molecule's hydrogen-bonding capabilities and its interaction with biological targets.

Imidazole Ring Modification: The imidazole ring can be alkylated or substituted at its carbon atoms. Such modifications are used to explore structure-activity relationships (SAR). For instance, in the development of synthetic lipoxin mimetics, imidazole-containing compounds were synthesized to act as anti-inflammatory agents by targeting the Formyl Peptide Receptor 2 (ALX/FPR2), a G-protein coupled receptor. nih.gov

The goal of creating these derivatives is often to produce molecular probes that can selectively interact with or report on a biological process, making them invaluable tools in medicinal chemistry and chemical biology. youtube.commdpi.com

| Functional Group | Potential Modification | Research Application Example |

| Carboxylic Acid | Amide formation | Synthesis of sequence-specific DNA-binding polyamides. caltech.edunih.gov |

| Hydroxyl Group | Ketone formation (Oxidation) | Probing the importance of the hydroxyl for receptor binding. |

| Imidazole Ring | Alkylation/Substitution | Development of anti-inflammatory agents targeting GPCRs. nih.gov |

Utilization as a Building Block in Combinatorial Organic Synthesis Research

Combinatorial chemistry aims to rapidly generate large libraries of structurally diverse compounds for screening in drug discovery and materials science. nih.gov D-beta-Imidazolelactic Acid is an excellent candidate for a "building block" in such endeavors due to its trifunctional nature. mdpi.comlifechemicals.com Each functional group can be independently reacted, allowing for the modular assembly of complex molecules. nih.gov

Solid-phase synthesis is a common technique in combinatorial chemistry where a starting molecule is anchored to a polymer resin support, and subsequent reagents are added in a stepwise fashion. youtube.comcaltech.edu

Anchoring: D-beta-Imidazolelactic Acid could be attached to a resin via its carboxylic acid group using a suitable linker. nih.gov

Derivatization: The free hydroxyl group and the imidazole ring can then be reacted with a variety of different chemical reagents.

Cleavage: Once the synthesis is complete, the final molecule is cleaved from the resin support.

By splitting the resin into multiple portions and reacting each portion with a different reagent at each step (a "split-and-pool" strategy), a vast library of distinct compounds can be generated from this single building block. For example, protocols for the solid-phase synthesis of pyrrole-imidazole polyamides demonstrate how imidazole-containing amino acids are used as building blocks to create complex molecular structures. nih.gov This approach significantly accelerates the discovery of new bioactive molecules. lifechemicals.com

Polymerization Studies Involving Imidazolelactic Acid (e.g., Polyester (B1180765) Formation)

D-beta-Imidazolelactic Acid is classified as an α-hydroxy acid, a class of molecules containing both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. nih.gov This A-B type structure makes it a suitable monomer for self-condensation polymerization to form polyesters. rsc.org Polyesters are polymers where the monomer units are linked by ester functional groups. nih.gov

In this type of polymerization, the hydroxyl group of one imidazolelactic acid molecule reacts with the carboxylic acid group of another in a condensation reaction, forming an ester bond and releasing a small molecule, typically water. rsc.orgwikipedia.org This process can be repeated to create a long polymer chain, a polyester with an imidazole-containing side chain on each repeating unit.

The general reaction is as follows: n (HO-R-COOH) → H-[O-R-CO]n-OH + (n-1) H₂O

This is analogous to the synthesis of poly(lactic acid) (PLA) from lactic acid, another α-hydroxy acid. nih.gov The properties of the resulting polyester would be influenced by the presence of the bulky and functional imidazole side chains, potentially leading to materials with unique thermal, mechanical, and biological properties.

While the direct self-condensation of hydroxy acids is a viable route, other methods are also used for polyester synthesis. rsc.org

| Polymerization Method | Description | Applicability to Imidazolelactic Acid |

| Direct Self-Condensation | Monomers (hydroxy acids) are heated, often with a catalyst, to drive off water and form ester linkages. rsc.org | Highly applicable. Imidazolelactic acid is an A-B type hydroxy acid monomer. wikipedia.org |

| Ring-Opening Polymerization (ROP) | A cyclic dimer of the hydroxy acid (a lactide) is synthesized and then polymerized by opening the ring with an initiator. google.com | Potentially applicable, but would first require the synthesis of the corresponding cyclic dimer of imidazolelactic acid. |

| Enzyme-Catalyzed Polymerization | Enzymes like lipases are used to catalyze the condensation reaction under milder conditions. nih.gov | Potentially applicable, offering a "green chemistry" approach to creating the polyester. |

Advanced Analytical Techniques for the Characterization and Quantification of Imidazolelactic Acid

Chromatographic Separations for Research Samples

Chromatography is a fundamental technique for isolating and purifying imidazolelactic acid from intricate mixtures. The choice of chromatographic mode is dictated by the physicochemical properties of the analyte and the sample matrix.

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds like imidazolelactic acid that are poorly retained in reversed-phase chromatography. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes.

The retention mechanism in HILIC is complex, involving a combination of partitioning, ion-exchange, and hydrogen bonding. chromatographytoday.com For the analysis of acidic compounds like imidazolelactic acid, the pH of the mobile phase is a critical parameter, as it influences the ionization state of the analyte and its interaction with the stationary phase. nih.gov Zwitterionic and diol-based stationary phases are commonly employed in HILIC for the separation of polar compounds. nih.gov

Table 1: HILIC Method Parameters for Polar Analyte Separation

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Zwitterionic (ZIC-HILIC), Diol |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) |

| pH | Adjusted to control ionization of the analyte |

| Temperature | Controlled (e.g., 45°C) nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min |

Reversed-Phase High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique, though it can be challenging for retaining very polar compounds like imidazolelactic acid. chromatographytoday.comchromforum.org In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov To enhance the retention of polar analytes, several strategies can be employed.

One approach is the use of ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), which are added to the mobile phase. chromforum.org These reagents form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase. Another strategy involves adjusting the mobile phase pH to suppress the ionization of the acidic imidazolelactic acid, thereby increasing its retention. ekb.eg

Table 2: RP-HPLC Method Parameters for Polar Analyte Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18, Phenyl-Hexyl |

| Mobile Phase | Water/Acetonitrile or Methanol with acid (e.g., formic acid, TFA) |

| pH | Acidic (e.g., < 3) to suppress ionization |

| Ion-Pair Reagent | Trifluoroacetic acid (TFA), Heptafluorobutyric acid (HFBA) |

| Detection | UV (e.g., 210-230 nm) |

Ion-Exchange Chromatography for Polar Metabolites

Ion-Exchange Chromatography (IEX) is a powerful technique for separating molecules based on their net charge. nih.gov This method is particularly well-suited for the separation of ionizable compounds like imidazolelactic acid from complex biological fluids. nih.gov In IEX, a stationary phase with charged functional groups is used to retain analytes of the opposite charge.

For the separation of the anionic imidazolelactic acid, an anion-exchange resin is employed. mdpi.com The separation process typically involves three stages: adsorption of the lactate (B86563) ion, elution, and conversion of the lactate back into lactic acid. nih.gov The elution is usually achieved by changing the pH or increasing the concentration of a competing ion in the mobile phase. cytivalifesciences.com Weakly basic anion exchange resins have shown promise for the extraction of lactic acid from aqueous solutions. nih.gov

Mass Spectrometry (MS) Detection and Identification

Mass Spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique, it provides a powerful tool for the definitive identification and quantification of analytes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like imidazolelactic acid. nih.govopenaccesspub.org In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. uliege.be As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nih.gov

ESI can be operated in either positive or negative ion mode. For acidic compounds like imidazolelactic acid, negative ion mode is often preferred as it facilitates the detection of the deprotonated molecule [M-H]⁻. The high organic content of the mobile phases used in HILIC can enhance the ESI signal by promoting more efficient desolvation. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation power of LC with the high sensitivity and specificity of MS, making it the gold standard for the analysis of metabolites in complex biological matrices such as plasma, urine, and cell extracts. dtu.dkbioanalysis-zone.comnih.govnih.gov This technique allows for the reliable quantification and identification of low-abundance analytes. mdpi.com

HILIC-MS is particularly advantageous for analyzing polar metabolites like imidazolelactic acid in complex samples. nih.gov The high concentration of organic solvent in the HILIC mobile phase enhances the ESI response, leading to improved sensitivity. chromatographyonline.com Furthermore, the orthogonal selectivity of HILIC compared to RP-HPLC can help to resolve imidazolelactic acid from other co-eluting matrix components, reducing ion suppression and improving the accuracy of quantification.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that can be used to definitively identify the compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| D-beta-Imidazolelactic Acid, Monohydrate |

| Acetonitrile |

| Ammonium acetate |

| Trifluoroacetic acid (TFA) |

| Heptafluorobutyric acid (HFBA) |

| Formic acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. gdut.edu.cn However, D-beta-Imidazolelactic Acid, like many biogenic polyfunctional compounds, is non-volatile and thermally labile due to its polar carboxyl and hydroxyl groups. colostate.edu Direct analysis by GC is therefore problematic, leading to poor chromatographic peak shape, low detection limits, and unsatisfactory reproducibility. colostate.edu To overcome these limitations, derivatization is an essential step to convert the analyte into a less polar, more volatile, and thermally stable form suitable for GC analysis. sigmaaldrich.comresearchgate.net

The primary goal of derivatization is to replace the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies applicable to imidazolelactic acid include silylation and alkylation. colostate.edu

Silylation: This is one of the most universal methods for derivatizing compounds with active hydrogens. colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to introduce a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The reaction replaces the acidic protons on the carboxyl and hydroxyl groups, and potentially the N-H proton of the imidazole (B134444) ring, with TMS groups, significantly reducing the molecule's polarity and increasing its volatility. sigmaaldrich.com

Alkylation: This process involves the formation of esters, typically methyl esters, from the carboxylic acid group. colostate.edu Reagents such as boron trifluoride-butanol can be used to form butyl esters. nih.gov Another approach is the use of alkyl chloroformates, like ethyl chloroformate, which has been successfully applied to the derivatization of lactic acid for GC analysis. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure the reaction goes to completion and to avoid the formation of multiple derivative products, which can complicate quantification. sigmaaldrich.comsigmaaldrich.com Following derivatization, the analyte is introduced into the GC-MS system. The derivatized imidazolelactic acid is separated from other components in the sample on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic fragments, allows for definitive identification and quantification. sigmaaldrich.com For instance, in the analysis of a similar compound, imidazoleacetic acid, selected-ion monitoring (SIM) of specific ions corresponding to the derivatized analyte and an isotopically labeled internal standard was used for precise quantification. nih.gov

Table 1: Common Derivatization Approaches for GC-MS Analysis of Polar Metabolites

| Derivatization Method | Common Reagents | Target Functional Groups | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA, TMCS | -OH (Alcohol, Phenol), -COOH (Carboxylic Acid), -NH2 (Amine), -SH (Thiol) | Creates volatile and thermally stable TMS or TBDMS derivatives. colostate.edusigmaaldrich.com |

| Alkylation (Esterification) | Diazomethane, Alkyl Chloroformates (e.g., Ethyl Chloroformate), BF3-Alcohol | -COOH (Carboxylic Acid) | Forms stable esters, reducing polarity. nih.govnih.gov |

| Acylation | Acyl Chlorides, Chloroformates | -OH (Alcohol), -NH2 (Amine) | Can improve chromatographic properties and introduce electron-capturing groups for enhanced detection. researchgate.net |

Spectroscopic Methods for Structural Elucidation in Research (e.g., NMR, UV-Vis as applicable to its structure)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules like D-beta-Imidazolelactic Acid. jchps.comeurekaselect.com Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's atomic connectivity and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.com

¹H NMR: The proton NMR spectrum of imidazolelactic acid would exhibit characteristic signals for the protons on the imidazole ring and the aliphatic side chain. The two protons on the imidazole ring would appear as distinct singlets in the aromatic region (typically δ 7-8 ppm). rsc.org The protons of the -CH(OH)- and -CH₂- groups on the lactic acid moiety would appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about their connectivity.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the imidazole ring would resonate in the aromatic region (typically δ 115-140 ppm), while the carboxyl carbon (-COOH) would appear significantly downfield (δ > 170 ppm). The carbons of the -CH(OH)- and -CH₂- groups would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for D-beta-Imidazolelactic Acid

| Proton Group | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Imidazole C-2H | ~7.7 | Singlet |

| Imidazole C-4(5)H | ~7.0 | Singlet |

| -CH(OH)- | ~4.3 | Triplet/Doublet of Doublets |

| -CH₂- | ~3.1 | Doublet |

Note: Predicted values are estimates and can vary based on solvent and pH.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For D-beta-Imidazolelactic Acid, the primary chromophore (light-absorbing part) is the imidazole ring. researchgate.net Imidazole itself shows a characteristic UV absorption maximum at approximately 210 nm. nist.gov The absorption properties are influenced by the substituents on the ring and the pH of the solution. While UV-Vis spectroscopy can confirm the presence of the imidazole moiety, it is generally not sufficient for complete structural elucidation on its own and offers limited utility for quantification in complex biological matrices due to the relatively weak absorbance and potential for spectral overlap with other molecules. eurekaselect.comresearchgate.net

Challenges in the Analytical Quantification of Non-Chromophoric Imidazole Metabolites

The accurate quantification of imidazole metabolites like D-beta-Imidazolelactic Acid in biological samples presents several analytical challenges. wiley.comnih.gov These difficulties arise from the physicochemical properties of the molecule and the complexity of the biological matrix in which it is found. researchgate.net

Lack of a Strong Chromophore: D-beta-Imidazolelactic Acid does not possess a strong chromophore that absorbs light in the typical UV-Vis range used for HPLC detection. The imidazole ring's absorbance is in the low UV range, where many other biological molecules also absorb, leading to high background and low selectivity. researchgate.netnist.gov This makes sensitive and specific quantification using UV-based detectors challenging.

Chromatographic Separation: Biological fluids contain a multitude of structurally similar and isomeric compounds. Achieving clear chromatographic separation of closely related imidazole derivatives can be difficult. wiley.com This co-elution can interfere with accurate quantification, particularly when using less selective detectors.

High Polarity: The high polarity of imidazolelactic acid makes it challenging to retain on traditional reversed-phase liquid chromatography (LC) columns. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, method development can be complex. nih.gov

Matrix Effects in Mass Spectrometry: While mass spectrometry offers high sensitivity and selectivity, it is susceptible to matrix effects, particularly ion suppression or enhancement. nih.govnih.gov Co-eluting compounds from the biological matrix (e.g., salts, lipids) can interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard is the gold standard to correct for these effects, but these standards can be costly or commercially unavailable. nih.gov

Endogenous Presence: As an endogenous metabolite, a true "blank" matrix devoid of the analyte does not exist. This complicates the preparation of calibration standards and the validation of the analytical method, requiring alternative approaches such as the use of surrogate matrices or standard addition methods. nih.gov

Isotopic Labeling Strategies for Metabolic Flux Analysis in Research

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, a field known as Metabolic Flux Analysis (MFA). nih.govwikipedia.org This approach provides quantitative information on the rates (fluxes) of intracellular reactions, which cannot be measured directly. nih.govresearchgate.net For D-beta-Imidazolelactic Acid, which is a metabolite of histidine, isotopic labeling can elucidate the dynamics of its formation and consumption.

The core principle of MFA involves introducing a substrate enriched with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system (e.g., cell culture). metwarebio.com For instance, cells can be cultured with ¹³C-labeled glucose or ¹⁵N-labeled histidine. researchgate.net As the cells metabolize these labeled precursors, the isotopes are incorporated into downstream metabolites, including imidazolelactic acid.

After a period of incubation, the metabolites are extracted and analyzed using mass spectrometry (MS) or NMR spectroscopy. wikipedia.orgmusechem.com These techniques can distinguish between unlabeled molecules and their isotopically labeled counterparts (isotopologues) based on differences in mass (MS) or nuclear spin properties (NMR). wikipedia.org By measuring the distribution of these isotopologues, researchers can deduce the relative contributions of different metabolic pathways to the production of the metabolite. researchgate.net This information is then used in computational models to calculate the intracellular metabolic fluxes throughout the network. nih.gov

Isotopic labeling strategies can be designed to answer specific research questions:

Tracing Precursors: Using ¹⁵N-labeled histidine can definitively trace the nitrogen atoms from histidine to imidazolelactic acid, confirming the metabolic linkage.

Quantifying Pathway Activity: By supplying a ¹³C-labeled carbon source like glucose, the rate of histidine biosynthesis and its subsequent catabolism to imidazolelactic acid can be quantified relative to other central carbon metabolism pathways. researchgate.net

Identifying Novel Pathways: The appearance of unexpected labeling patterns in metabolites can help discover previously unknown metabolic reactions or pathways. vanderbilt.edu

This powerful research strategy allows scientists to understand how metabolic pathways are regulated in health and disease and to identify potential targets for therapeutic intervention. vanderbilt.edu

Table 3: Stable Isotopes Used in Metabolic Flux Analysis

| Isotope | Common Labeled Substrate | Primary Application in Research | Detection Method |

|---|---|---|---|

| Carbon-13 (¹³C) | [¹³C]-Glucose, [¹³C]-Glutamine | Tracing carbon backbones through central carbon metabolism, glycolysis, and the TCA cycle. researchgate.net | Mass Spectrometry (MS), NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Ammonium Chloride, [¹⁵N]-Amino Acids (e.g., Histidine) | Studying nitrogen assimilation and amino acid metabolism. researchgate.net | Mass Spectrometry (MS), NMR Spectroscopy |

| Deuterium (²H) | [²H]-Water, [²H]-Glucose | Investigating redox metabolism and the activity of dehydrogenases and reductases. metwarebio.com | Mass Spectrometry (MS), NMR Spectroscopy |

Enzymology and Mechanistic Investigations of Imidazolelactic Acid Metabolism

Characterization of Enzymes Responsible for its Formation and Degradation

The formation of D-beta-imidazolelactic acid is primarily linked to the metabolism of histidine. One of the initial steps in a branch of histidine catabolism involves the conversion of L-histidine to imidazole-pyruvic acid. This reaction is catalyzed by a transaminase . Following its formation, imidazole-pyruvic acid can be stereospecifically reduced to D-beta-imidazolelactic acid. This reduction is catalyzed by NAD(P)+-dependent oxidoreductases, with D-lactate dehydrogenase (LDHD) being a key enzyme. nih.govnih.govmdpi.com LDHD is a general dehydrogenase for D-2-hydroxyacids, and its activity is crucial for the production of the D-enantiomer of imidazolelactic acid. nih.gov

Another class of enzymes implicated in the formation of D-amino acids, and potentially D-beta-imidazolelactic acid, are the D-amino acid dehydrogenases (D-AADH) . nih.govnih.govtaylorandfrancis.com These enzymes catalyze the reversible deamination of D-amino acids to their corresponding 2-oxo acids. While not directly producing imidazolelactic acid from an amino acid, their role in the broader context of D-amino acid metabolism suggests a potential involvement.

The degradation of imidazolelactic acid is intertwined with the central pathways of histidine metabolism. creative-proteomics.com In some organisms, imidazolelactic acid can be oxidized back to imidazolepyruvic acid, which can then be further metabolized. Evidence from studies on Pseudomonas species suggests that imidazolyl-lactate is metabolized via histidine. nih.gov This indicates that the degradation pathway likely involves enzymes that can convert imidazolelactic acid back to intermediates that enter the main histidine degradation route, ultimately leading to compounds like glutamate.

The interconversion between L- and D-isomers of amino acids is catalyzed by amino acid racemases . nih.govmdpi.comnih.gov While a specific imidazolelactic acid racemase has not been extensively characterized, the existence of racemases with broad substrate specificity suggests a possible mechanism for the conversion between D- and L-imidazolelactic acid, thereby linking their metabolic pools. nih.govfrontiersin.org

Kinetic and Substrate Specificity Studies of Relevant Enzymes

The efficiency and substrate preference of enzymes involved in D-beta-imidazolelactic acid metabolism are critical determinants of its intracellular concentration. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide a quantitative measure of these properties. nih.govteachmephysiology.comlibretexts.org

D-Lactate Dehydrogenase (D-LDH) from various organisms has been shown to act on a range of 2-ketoacids. For instance, the D-LDH from Lactobacillus bulgaricus catalyzes the reversible conversion of pyruvate (B1213749) to D-lactate. researchgate.netebi.ac.uk While specific kinetic data for imidazolepyruvate as a substrate for D-LDH is not extensively documented, studies on related enzymes provide valuable insights. The D-LDH from the cyanobacterium Synechocystis sp. PCC 6803 can utilize both pyruvate and oxaloacetate as substrates. nih.gov

The specificity of these dehydrogenases is a key factor. Mammalian LDHD, for example, shows catalytic activity for D-lactate and other D-2-hydroxyacids that possess hydrophobic moieties, but it is inactive towards their L-isomers or D-2-hydroxyacids with hydrophilic groups. nih.gov This suggests that the structure of the side chain of the 2-ketoacid substrate, in this case, the imidazole (B134444) group of imidazolepyruvate, is a crucial determinant for binding and catalysis.

The table below summarizes representative kinetic parameters for D-lactate dehydrogenases with various substrates, illustrating the range of their catalytic efficiencies. The catalytic efficiency is often expressed as the kcat/Km ratio. nih.govyoutube.com

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Lactobacillus delbrueckii subsp. bulgaricus | Pyruvate | 0.68 | 250 | 3.68 x 10⁵ |

| Synechocystis sp. PCC 6803 | Pyruvate | 0.13 | 110 | 8.46 x 10⁵ |

| Synechocystis sp. PCC 6803 | Oxaloacetate | 0.45 | 45 | 1.00 x 10⁵ |

| Streptococcus iniae Alanine Racemase | L-Alanine | 33.11 | 2426 (U/mg) | 7.33 x 10⁴ |

| Streptococcus iniae Alanine Racemase | D-Alanine | 14.36 | 963.6 (U/mg) | 6.71 x 10⁴ |

Note: The data presented is sourced from various studies and may have been determined under different experimental conditions. The units for kcat for Alanine Racemase are in units/mg.

Mechanistic Insights into Stereospecificity of Enzymatic Reactions

The formation of the D-stereoisomer of imidazolelactic acid is a result of the high stereospecificity of the enzymes involved, particularly the dehydrogenases that reduce imidazolepyruvate. nih.gov The three-dimensional structure of the enzyme's active site dictates which face of the planar keto group of the substrate is exposed to the hydride donor (NADH or NADPH), thus determining the chirality of the resulting hydroxy acid.

Structural studies of D-lactate dehydrogenases have revealed the molecular basis for their stereospecificity. nih.govresearchgate.net The active site is shaped in such a way that it can only accommodate the substrate in a specific orientation. For mammalian LDHD, the substrate-binding site is composed of a positively charged pocket that binds the common glycolate (B3277807) moiety of 2-hydroxyacids and a hydrophobic pocket that accommodates the variable side chain. nih.gov This precise positioning ensures that the hydride transfer from the cofactor occurs to only one face of the carbonyl group of the substrate, leading to the exclusive formation of the D-enantiomer.

In the case of D-amino acid dehydrogenases, a similar principle of stereospecific recognition applies. These enzymes can distinguish between the D- and L-configurations of amino acids, acting specifically on the D-isomer. nih.gov The residues within the active site form a chiral environment that preferentially binds the D-enantiomer, facilitating its catalysis.

The mechanism of lactate (B86563) dehydrogenase involves a critical histidine residue in the active site that acts as a general acid-base catalyst. ebi.ac.ukyoutube.com During the reduction of pyruvate (or imidazolepyruvate), this histidine protonates the carbonyl oxygen as the hydride is transferred from NADH. The precise geometry of the substrate, cofactor, and catalytic residues within the active site is what underlies the enzyme's stringent stereospecificity.

Inhibition and Activation Studies of Enzymes by Imidazolelactic Acid and its Analogs

The activity of enzymes can be modulated by small molecules, including metabolic intermediates like D-beta-imidazolelactic acid and its structural analogs. Such molecules can act as inhibitors or activators, thereby regulating metabolic fluxes. creative-proteomics.comnih.gov

Studies have shown that imidazole-containing compounds can inhibit certain enzymes. For example, various imidazole derivatives have been tested as inhibitors of histidine decarboxylase , a key enzyme in histamine (B1213489) synthesis. nih.gov While these studies did not specifically use imidazolelactic acid, they demonstrate the potential for the imidazole moiety to interact with the active sites of enzymes in the histidine metabolic network.

Furthermore, analogs of intermediates in histidine metabolism have been shown to affect cell growth by inhibiting essential enzymes. Imidazolepropionic acid, a structural analog of an intermediate in histidine degradation, can inhibit the growth of Salmonella typhimurium by leading to the inactivation of aspartate aminotransferase . nih.gov This suggests that an accumulation of D-beta-imidazolelactic acid or its analogs could potentially have inhibitory effects on other enzymes involved in amino acid metabolism.

Conversely, some imidazole derivatives have been found to act as activators of certain enzymes. For instance, some imidazole antimycotics, which are known inhibitors of cytochrome P450 enzymes, have been shown to be potent activators of the base exchange enzyme system responsible for phosphatidylserine (B164497) biosynthesis. nih.gov

While direct studies on the inhibitory or activatory effects of D-beta-imidazolelactic acid on specific enzymes are limited, the existing body of research on related imidazole compounds suggests that it has the potential to act as a metabolic regulator. The structural similarity of D-beta-imidazolelactic acid to other metabolic intermediates makes it a candidate for interacting with the active or allosteric sites of various enzymes, thereby influencing their catalytic activity.

Emerging Research Directions and Methodological Advances

Integration into Comprehensive Metabolomics and Systems Biology Studies

The fields of metabolomics and systems biology aim to provide a holistic understanding of biological systems by studying the complete set of small molecules (metabolites) and their interactions within a cell, tissue, or organism. D-beta-Imidazolelactic acid is one of thousands of metabolites that are now routinely identified in large-scale, untargeted metabolomics studies.

The presence and concentration of imidazolelactic acid have been documented in various human biofluids, including urine and blood. For instance, elevated levels of imidazolelactic acid in urine have been associated with conditions such as pregnancy, as well as deficiencies in folic acid and vitamin B12. Histidine loading in the diet has also been shown to increase the excretion of this metabolite. These findings underscore the utility of monitoring imidazolelactic acid as a potential biomarker.

By integrating data on D-beta-imidazolelactic acid with other 'omics' data (genomics, transcriptomics, proteomics), researchers can construct comprehensive systems biology models. nih.gov These models can help to elucidate the complex interplay of molecular processes that drive health and disease, and to identify the specific pathways in which D-beta-imidazolelactic acid is involved.

Table 1: Contexts of Imidazolelactic Acid Identification in Metabolomics Studies

| Biological Context | Biofluid | Observation | Associated Factors | Reference |

| Normal Human Metabolism | Urine | Component of normal urine | Baseline metabolic state | |

| Pregnancy | Urine | 3-fold increase in concentration | Hormonal and metabolic changes | |

| Vitamin Deficiency | Urine | Increased excretion | Folic acid and Vitamin B12 deficiency | |

| Dietary Influence | Urine | Increased excretion | Histidine loading | |

| Prostate Cancer | - | Potential role in progression | Disease-specific metabolic profiles | |

| Schizophrenia | Blood | Detected but not quantified | Central nervous system disorders |

Development of Novel Analytical Platforms for High-Throughput Research

Advances in analytical chemistry are crucial for the high-throughput analysis of metabolites like D-beta-imidazolelactic acid. Modern analytical platforms offer unprecedented speed, sensitivity, and resolution, enabling the rapid screening of large numbers of biological samples.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolomics. nih.govyoutube.com It allows for the sensitive and specific quantification of a wide range of metabolites, including imidazolelactic acid, in complex biological matrices. nih.gov Furthermore, high-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of unknown compounds. youtube.com

A significant challenge in the study of D-beta-imidazolelactic acid is its chiral nature, meaning it exists in two non-superimposable mirror-image forms (D- and L-isomers). These isomers can have different biological activities. Therefore, analytical methods that can separate and individually quantify these enantiomers are essential. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), are employed for this purpose. mdpi.comnih.gov

Table 2: Comparison of Analytical Platforms for Metabolite Analysis

| Platform | Throughput | Key Advantages | Application to Imidazolelactic Acid | Reference |

| LC-MS/MS | High | High sensitivity and specificity; suitable for complex mixtures. | Quantification in biofluids. | nih.govyoutube.com |

| High-Resolution MS | High | Accurate mass measurement for confident identification. | Identification in untargeted metabolomics. | youtube.com |

| Chiral HPLC | Medium | Excellent resolution of enantiomers. | Separation of D- and L-isomers. | mdpi.com |

| Capillary Electrophoresis (CE) | High | High separation efficiency; low sample consumption. | Chiral analysis. | mdpi.com |

| DESI-MS | Very High | Rapid, direct analysis with minimal sample preparation. | High-throughput screening. | youtube.comnih.gov |

Exploration of Undiscovered Biochemical Pathways and Functions

While it is known that imidazolelactic acid is a product of histidine metabolism, the precise enzymatic pathways and its full range of biological functions are still under investigation. Research into related imidazole (B134444) compounds and the metabolism of other chiral molecules is providing clues to the potential roles of D-beta-imidazolelactic acid.

The gut microbiota is a significant contributor to the pool of metabolites in the human body. escholarship.orgnih.gov It is plausible that gut bacteria are involved in the production of D-beta-imidazolelactic acid from dietary histidine, similar to how they produce other imidazole compounds like imidazole propionate. nih.govnih.gov The study of lactic acid bacteria, for example, reveals their capacity to produce a wide array of metabolites from amino acids. nih.gov

The enzymatic synthesis of related molecules, such as D-lactic acid, can serve as a model for understanding the potential enzymes involved in the formation and degradation of D-beta-imidazolelactic acid. researchgate.netnih.govnih.gov For instance, D-lactate dehydrogenase catalyzes the conversion of pyruvate (B1213749) to D-lactic acid, suggesting that a similar dehydrogenase might act on an imidazole-containing precursor to produce D-beta-imidazolelactic acid. researchgate.netnih.govnih.gov

Table 3: Potential Enzymes and Reactions in D-beta-Imidazolelactic Acid Metabolism

| Enzyme Class | Potential Reaction | Precursor/Product | Relevance | Reference |

| Dehydrogenase | Reduction of imidazolepyruvic acid | Precursor: Imidazolepyruvic acid; Product: Imidazolelactic acid | Analogous to lactate (B86563) dehydrogenase action on pyruvate. | researchgate.netnih.gov |

| Aminotransferase | Transamination of histidine | Product: Imidazolepyruvic acid | Initial step in histidine catabolism. | nih.gov |

| Microbial Reductase | Reduction of a precursor | Precursor: Urocanic acid (related imidazole) | Gut microbiota can perform such reductions. | nih.gov |

| Oxidase | Oxidation of D-beta-imidazolelactic acid | Precursor: D-beta-imidazolelactic acid | Potential degradation pathway. | - |

Computational Modeling and In Silico Studies of Imidazolelactic Acid Interactions

Computational modeling and in silico (computer-based) studies are powerful tools for predicting the biological interactions of small molecules and for generating new hypotheses for experimental validation. These approaches can be applied to D-beta-imidazolelactic acid to explore its potential protein targets and functional roles.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.insemanticscholar.org This method can be used to screen large libraries of proteins to identify potential binding partners for D-beta-imidazolelactic acid. The results of such studies can suggest which enzymes might metabolize this compound or which receptors it might activate or inhibit. niscpr.res.insemanticscholar.org

Furthermore, in silico methods can be used to predict protein-protein interaction networks that may be influenced by the presence of D-beta-imidazolelactic acid. nih.govresearchgate.netnih.gov By understanding how this metabolite might modulate these networks, researchers can gain insights into its potential effects on broader biological processes, such as signaling pathways and metabolic regulation. nih.govresearchgate.netnih.gov

Table 4: Potential Protein Targets for D-beta-Imidazolelactic Acid for In Silico Investigation

| Protein Target Class | Rationale for Investigation | Potential Function | Reference |

| Histidine-metabolizing enzymes | D-beta-imidazolelactic acid is a histidine metabolite. | To identify enzymes responsible for its synthesis and degradation. | |

| Dehydrogenases | The lactate moiety suggests a role for dehydrogenases. | To explore its role in redox balance. | researchgate.netnih.gov |

| G-protein coupled receptors (GPCRs) | Many metabolites act as signaling molecules through GPCRs. | To investigate potential signaling roles. | - |

| Nuclear receptors | Some metabolites can regulate gene expression via nuclear receptors. | To explore effects on transcription. | - |

| Transporter proteins | To understand its movement across cell membranes. | To identify mechanisms of uptake and efflux. | - |

Q & A

Basic Questions

Q. What are the standard synthetic routes for D-beta-Imidazolelactic Acid, Monohydrate in laboratory settings?

- Methodological Answer : Synthesis typically involves stereoselective condensation of imidazole derivatives with lactic acid precursors under controlled pH and temperature. For example, enzymatic or chemical methods may be employed to preserve the β-configuration. A common approach adapts protocols for imidazole alkaloid synthesis, such as (+)-pilocarpine, where D-beta-Imidazolelactic Acid serves as a chiral intermediate . Reaction optimization includes monitoring via TLC (e.g., EtOAc/hexane 1:3) and purification through recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Confirms stereochemistry and hydration state. For example, the hydroxyl proton (δ ~4.5 ppm) and imidazole protons (δ ~7-8 ppm) are key markers .

- Mass Spectrometry (MS) : Validates molecular weight (174.15 g/mol) and detects anhydrous impurities (e.g., m/z 156.14 for C6H8N2O3) .

- IR Spectroscopy : Identifies carboxylate (C=O stretch ~1700 cm⁻¹) and hydroxyl (~3300 cm⁻¹) functional groups .

Q. How is purity assessed for this compound?

- Methodological Answer :

- HPLC : Primary method with >95% purity thresholds using C18 columns and UV detection at 210-254 nm. Mobile phases often include acetonitrile/water with 0.1% TFA .

- Elemental Analysis : Cross-validates carbon, nitrogen, and hydrogen content against theoretical values (e.g., C: 41.38%, H: 5.21%, N: 16.09%) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of D-beta-Imidazolelactic Acid?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during condensation to favor the β-configuration .

- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water gradients) to selectively crystallize the monohydrate form, minimizing racemization .

Q. What strategies resolve discrepancies between HPLC and elemental analysis in purity assessments?

- Methodological Answer :

- Hydrate vs. Anhydrous Correction : Account for water content (1 H2O molecule contributes ~10.3% to molecular weight). Use Karl Fischer titration to quantify hydration .

- Orthogonal Methods : Combine HPLC with NMR integration (e.g., comparing imidazole proton signals to internal standards) .

- Impurity Spiking : Introduce known impurities (e.g., 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one) to validate HPLC retention times .

Q. How do reaction conditions influence the formation of byproducts in imidazole lactic acid synthesis?

- Methodological Answer :

- Byproduct Identification : Common byproducts include alkylated imidazoles (from over-substitution) or oxidized derivatives (e.g., N-oxides). Use LC-MS/MS for structural elucidation .

- Condition Optimization :

- Temperature : Maintain <60°C to prevent dehydration .

- Catalyst Loading : Fe3O4@FU NPs (12 mg/mmol) reduce side reactions in ethanol reflux .

- Kinetic Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.